

# 2-Hydroxydibenzofuran: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Hydroxydibenzofuran

Cat. No.: B1202526

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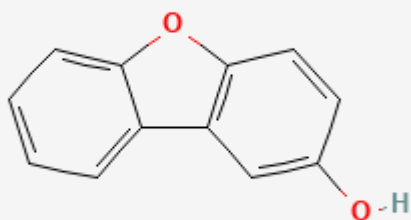
CAS Number: 86-77-1

Chemical Formula:  $C_{12}H_8O_2$

Synonyms: 2-Dibenzofuranol, Dibenzo[b,d]furan-2-ol

This technical guide provides a comprehensive overview of **2-Hydroxydibenzofuran**, a heterocyclic organic compound with significant potential in materials science and as a building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

## Chemical Structure



Caption: The chemical structure of **2-Hydroxydibenzofuran** consists of a furan ring fused with two benzene rings, with a hydroxyl group substituted at the 2-position.

## Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Hydroxydibenzofuran** is presented in the table below, compiled from various sources. This information is crucial for its characterization and application in experimental settings.

Property	Value	Source
Molecular Weight	184.19 g/mol	[1]
Melting Point	142-145 °C	
Boiling Point	348.0±11.0 °C at 760 mmHg	
Density	1.326±0.06 g/cm <sup>3</sup>	
pKa	9.27±0.30	
LogP	3.16	
CAS Number	86-77-1	[1][2]

Spectroscopic Data:

While comprehensive spectral data was not available in the initial search, typical spectroscopic characteristics for benzofuran derivatives can be inferred.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of their positions on the dibenzofuran core. The phenolic proton will likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  due to the O-H stretching of the hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be prominent.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

## Synthesis of 2-Hydroxydibenzofuran Derivatives: A Proposed Protocol

While a specific protocol for the synthesis of "Ganoderma lucidum furan A" from **2-Hydroxydibenzofuran** was not explicitly found in the literature, a plausible synthetic route can be proposed based on common reactions of phenolic compounds and the known reactivity of the dibenzofuran scaffold. One potential pathway involves an electrophilic aromatic substitution, such as a Friedel-Crafts acylation, followed by further functional group manipulations.

### Proposed Synthesis of a Hypothetical "Ganoderma lucidum furan A" Derivative

This protocol describes a two-step synthesis of a hypothetical derivative, "2-acetyl-3-hydroxydibenzofuran," as an illustrative example of how **2-Hydroxydibenzofuran** can be functionalized.

#### Step 1: Friedel-Crafts Acylation of **2-Hydroxydibenzofuran**

Objective: To introduce an acetyl group onto the dibenzofuran ring.

## Materials:

- **2-Hydroxydibenzofuran**
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

## Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) to the suspension with stirring.
- In a separate flask, dissolve **2-Hydroxydibenzofuran** (1.0 equivalent) in anhydrous dichloromethane.
- Add the solution of **2-Hydroxydibenzofuran** dropwise to the cooled  $\text{AlCl}_3$ /acetyl chloride mixture over 30 minutes.

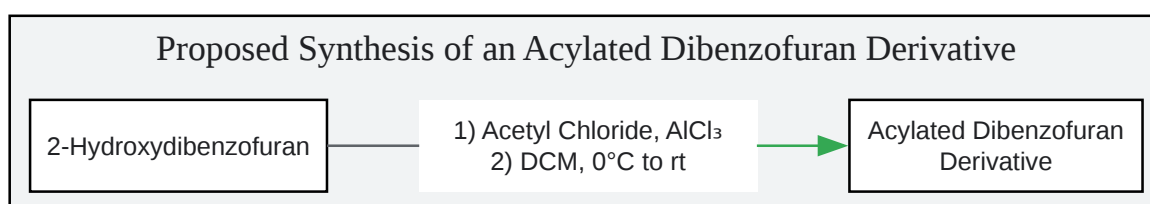
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain the acylated product.

#### Step 2: Further Functionalization (Hypothetical)

The acylated product can then undergo various subsequent reactions, such as oxidation, reduction, or rearrangement, to yield more complex structures analogous to naturally occurring furan derivatives.

## Proposed Synthetic Pathway Diagram

The following diagram, generated using Graphviz, illustrates the proposed synthetic step.



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Caption: Proposed Friedel-Crafts acylation of **2-Hydroxydibenzofuran**.

## Applications and Future Directions

The dibenzofuran scaffold is a core structure in many biologically active compounds and functional materials. **2-Hydroxydibenzofuran**, with its reactive hydroxyl group, serves as a versatile starting material for the synthesis of a wide range of derivatives.

Potential Applications:

- **Pharmaceuticals:** The benzofuran moiety is present in numerous drugs. Derivatives of **2-Hydroxydibenzofuran** could be explored for various therapeutic activities.
- **Organic Electronics:** Dibenzofuran-based materials are investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their electronic properties.[3] The hydroxyl group can be used to tune these properties.
- **Natural Product Synthesis:** As demonstrated by its connection to "Ganoderma lucidum furan A," **2-Hydroxydibenzofuran** is a valuable precursor for the synthesis of complex natural products.

Further research into the reactivity of **2-Hydroxydibenzofuran** and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and materials science.

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## References

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